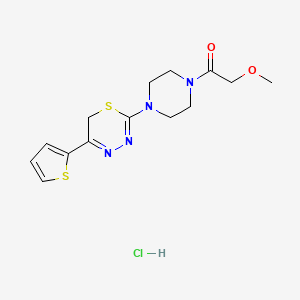![molecular formula C23H26N6 B2663255 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896598-73-5](/img/structure/B2663255.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an imidazole ring, a propyl group, a phenyl group, and a tetrahydropyrazolo[5,1-b]quinazolin-9-amine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen atoms in the imidazole and pyrazoloquinazolin groups could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of the imidazole ring, for example, could allow for reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific structure and the functional groups it contains. For example, the presence of the imidazole ring could influence its acidity and basicity .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
1H and 13C NMR Spectral Assignments and X-ray Crystallography
- Research on the structural characterization of similar quinazoline derivatives through NMR spectroscopy and X-ray diffraction methods has been conducted to understand their molecular geometry and intermolecular interactions. These studies have highlighted the planar nature of the quinazoline fragment and its dihedral angle with the imidazole plane, emphasizing the significance of hydrogen bonding and π-π interactions in the crystal packing of these molecules (Pérez-Fehrmann et al., 2013).
Biological Activities
Antibacterial Activity
- Quinazolines and imidazoles have garnered attention due to their diverse biological activities. Studies involving the synthesis of substituted phenyltriazolylquinazolinylamino nicotinic acid esters have demonstrated significant antibacterial activity, offering potential applications in the development of new antibacterial agents (Mood et al., 2022).
Antioxidant and Anticancer Activities
- Research on the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions has revealed their potential in exhibiting good to excellent bioactivity as antioxidant and anticancer agents. This indicates a promising avenue for developing new therapeutic agents targeting oxidative stress and cancer (Reddy et al., 2015).
Apoptosis Induction in Cancer Therapy
- A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been identified as potent inducers of apoptosis, demonstrating activity against cancer cells derived from various human solid tumors. This research highlights the potential of these compounds as novel agents in cancer therapy (Zhang et al., 2008).
Chemical Synthesis and Catalysis
Green Synthesis Approaches
- Efforts have been made to develop efficient green synthesis methods for related compounds, such as tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, utilizing environmentally benign conditions. This approach not only offers a sustainable method for synthesizing these compounds but also opens up new possibilities for their application in various fields (Poomathi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-17-21(18-8-3-2-4-9-18)23-26-20-11-6-5-10-19(20)22(29(23)27-17)25-12-7-14-28-15-13-24-16-28/h2-4,8-9,13,15-16,25H,5-7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRDQNUCIECES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

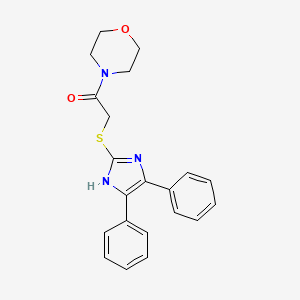
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
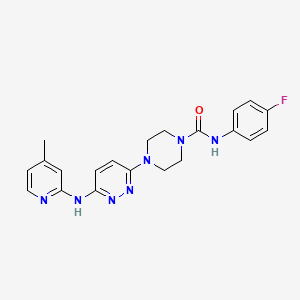
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
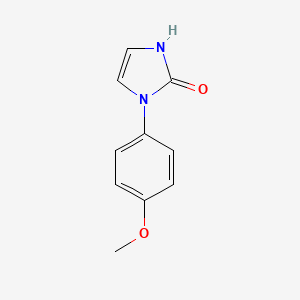
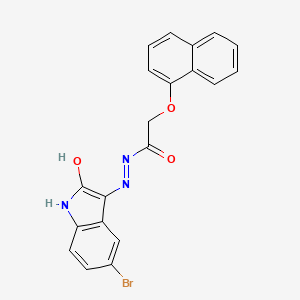
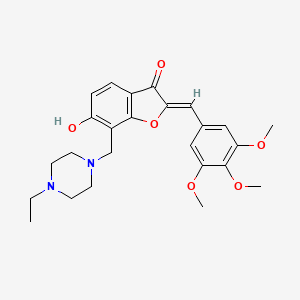
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)
